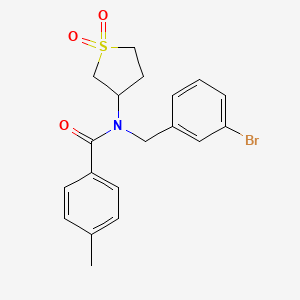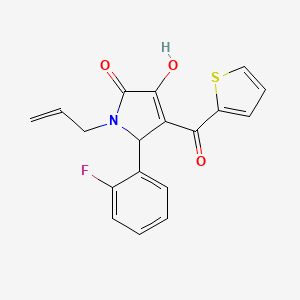![molecular formula C21H15F3N4O2S B15098926 N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B15098926.png)
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a trifluoromethyl group, and a benzenesulfonamide moiety, which collectively contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core, introduction of the trifluoromethyl group, and sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the recovery and recycling of palladium catalysts can enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoxaline core can interact with nucleic acids or other biomolecules . These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide: This compound has a similar trifluoromethyl group but differs in its core structure.
3-(Trifluoromethyl)phenyl-Substituted 9,10-Diarylanthracene Derivatives: These compounds share the trifluoromethyl group but have different applications, particularly in organic light-emitting diodes.
Uniqueness
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is unique due to its combination of a quinoxaline core, trifluoromethyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C21H15F3N4O2S |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
N-[3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-6-8-15(13-14)25-19-20(27-18-12-5-4-11-17(18)26-19)28-31(29,30)16-9-2-1-3-10-16/h1-13H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
CVNDXWXJFHEKOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide](/img/structure/B15098851.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15098853.png)
![5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B15098860.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098865.png)
![(2Z)-6-benzyl-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15098877.png)
![2-[(2,5-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15098886.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15098890.png)

![(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15098909.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15098921.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B15098922.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15098924.png)
